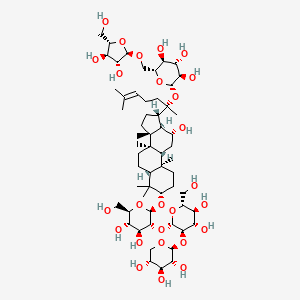

Notoginsenoside FP2

描述

属性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMOROOPDIFSMA-HOJZLLFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H98O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1211.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Notoginsenoside FP2 from Panax notoginseng Fruit Pedicels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential therapeutic signaling pathways of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin sourced from the fruit pedicels of the traditional medicinal herb, Panax notoginseng. This document synthesizes available scientific literature to present detailed experimental protocols, quantitative data, and logical workflows to aid in the research and development of this promising natural compound.

Introduction

Panax notoginseng, a member of the Araliaceae family, has a long history in traditional Chinese medicine for its therapeutic properties, particularly in relation to cardiovascular health. While the roots are the most commonly used part of the plant, other parts, such as the fruit pedicels, are emerging as a valuable source of unique and bioactive saponins. This compound is one such compound isolated from the fruit pedicels, and it has garnered interest for its potential in treating cardiovascular diseases. This guide outlines the key procedures for its extraction and purification and delves into its potential mechanism of action.

Isolation and Purification of this compound

The isolation of this compound from Panax notoginseng fruit pedicels is a multi-step process involving extraction, preliminary separation, and fine purification. While a specific detailed protocol for this compound is outlined in specialized literature, a general and effective workflow can be constructed based on established methods for saponin isolation from P. notoginseng.

Experimental Protocol: A Synthesized Approach

The following protocol is a composite of standard techniques for saponin isolation from P. notoginseng and should be optimized for this compound based on the foundational work by Wang et al. (2008).

2.1.1. Extraction

-

Preparation of Plant Material: Air-dried and powdered fruit pedicels of Panax notoginseng are used as the starting material.

-

Solvent Extraction: The powdered material is extracted with 70-80% aqueous ethanol at room temperature with continuous stirring for 24-48 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

2.1.2. Preliminary Separation using Macroporous Resin Chromatography

-

Resin Preparation: A macroporous adsorption resin (e.g., D101 or AB-8 type) is packed into a column and pre-conditioned by washing sequentially with ethanol and deionized water.

-

Loading: The crude extract is dissolved in deionized water and loaded onto the prepared resin column.

-

Elution: The column is first washed with deionized water to remove sugars and other polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used to elute the saponins. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target saponins are pooled.

2.1.3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Column: A reversed-phase C18 column is typically employed for the separation of saponins.

-

Mobile Phase: A gradient elution system of acetonitrile and water is commonly used. The gradient is optimized to achieve separation of the target compound from other closely related saponins.

-

Detection: An evaporative light scattering detector (ELSD) or a UV detector (at a low wavelength, e.g., 203 nm) is used to monitor the elution profile.

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and concentrated to yield the purified compound.

2.1.4. Final Purification

For obtaining high-purity this compound (>95%), a final recrystallization step from a solvent such as aqueous ethanol may be performed.

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation and Quantitative Data

The definitive identification of this compound is achieved through a combination of spectroscopic techniques. Commercial suppliers of this compound report purities often exceeding 99%.

Spectroscopic Data

The structure of this compound is elucidated using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR): A full suite of NMR experiments, including 1H-NMR, 13C-NMR, DEPT, COSY, HSQC, and HMBC, are employed to determine the complete chemical structure, including the stereochemistry of the aglycone and the sequence and linkage of the sugar moieties.

Quantitative Data Summary

| Parameter | Method | Typical Value/Range |

| Purity | HPLC-ELSD/UV | >95% (research grade), >99% (analytical standard) |

| Yield | Gravimetric | Data not yet available in public literature |

Potential Signaling Pathways and Bioactivity

Recent studies have begun to uncover the pharmacological effects of saponins from P. notoginseng, with a particular focus on their cardioprotective properties. While research specifically on this compound is still emerging, studies on saponin mixtures containing this compound provide valuable insights into its potential mechanisms of action.

Cardioprotective Effects and the PI3K/Akt/mTOR Signaling Pathway

A study on the stem-leaf saponins of P. notoginseng, which contain this compound, has demonstrated a cardioprotective effect by inhibiting abnormal autophagy through the PI3K/Akt/mTOR signaling pathway[1]. This pathway is a critical regulator of cell growth, proliferation, and survival.

4.1.1. Proposed Mechanism of Action

It is hypothesized that this compound, as a component of this saponin mixture, contributes to the activation of the PI3K/Akt/mTOR pathway. This activation can lead to the inhibition of excessive autophagy and apoptosis in myocardial cells, thereby protecting the heart from injury.

Caption: Proposed PI3K/Akt/mTOR signaling pathway activated by this compound.

Experimental Protocol: Investigating Cardioprotective Effects

4.2.1. In Vitro Model of Myocardial Injury

-

Cell Culture: H9c2 cardiomyocytes are cultured under standard conditions.

-

Induction of Injury: Myocardial injury can be induced by various stressors, such as hypoxia/reoxygenation or treatment with agents like rapamycin to induce autophagy.

-

Treatment: Cells are pre-treated with varying concentrations of purified this compound before the induction of injury.

-

Assessment of Cell Viability and Apoptosis: Cell viability is assessed using assays such as MTT or CCK-8. Apoptosis is quantified using techniques like flow cytometry with Annexin V/PI staining or TUNEL assays.

-

Western Blot Analysis: The phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway (PI3K, Akt, mTOR) and markers of autophagy (e.g., LC3-II/LC3-I ratio, Beclin-1) and apoptosis (e.g., Bax, Bcl-2, Caspase-3) are determined by Western blotting to confirm the mechanism of action.

Conclusion

This compound represents a promising bioactive compound from a previously underutilized part of Panax notoginseng. This guide provides a framework for its isolation, characterization, and the investigation of its potential cardioprotective effects. Further research focusing on the specific bioactivities of pure this compound is warranted to fully elucidate its therapeutic potential and to develop it as a novel agent for the treatment of cardiovascular diseases. The detailed protocols and workflows presented herein are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to the Structural Elucidation of Notoginsenoside FP2 Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Notoginsenoside FP2, a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng. The structure of this complex natural product was primarily determined through a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques.

This compound, identified by Wang et al. (2008), presents a complex structure featuring a tetracyclic triterpenoid aglycone and multiple sugar moieties.[1][2] The precise determination of its chemical structure is fundamental for understanding its biological activity and potential therapeutic applications in areas such as cardiovascular disease.[1][2]

Data Presentation: NMR Spectral Data

While the specific quantitative NMR data from the primary literature is not publicly available, this section outlines the expected data presentation based on the known structure of this compound and typical values for similar dammarane-type saponins. The data would be acquired in a solvent such as deuterated pyridine (C₅D₅N) or deuterated methanol (CD₃OD).

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. Key signals would include those for the anomeric protons of the sugar units, protons of the aglycone's steroid-like core, and the characteristic signals of the side chain.

Table 1: Representative ¹H NMR Data for this compound (in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.2-3.4 | m | |

| 12 | 3.5-3.7 | m | |

| 17 | 2.1-2.3 | m | |

| 21 | 1.5-1.7 | s | |

| ... | ... | ... | ... |

| Sugar Moieties | |||

| Glc-1' | 4.8-5.0 | d | 7.5-8.0 |

| Xyl-1'' | 5.0-5.2 | d | 7.0-7.5 |

| ... | ... | ... | ... |

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms, providing a carbon fingerprint of the molecule. This is crucial for identifying the aglycone type and the nature of the sugar residues.

Table 2: Representative ¹³C NMR Data for this compound (in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Sugar Moieties | ||

| 1 | 38.0-40.0 | Glc-1' | 104.0-106.0 |

| 2 | 26.0-28.0 | Glc-2' | 74.0-76.0 |

| 3 | 88.0-90.0 | Glc-3' | 77.0-79.0 |

| ... | ... | ... | ... |

| Side Chain | Xyl-1'' | 105.0-107.0 | |

| 20 | 72.0-74.0 | Xyl-2'' | 73.0-75.0 |

| 24 | 125.0-127.0 | ... | ... |

| 25 | 130.0-132.0 |

2D NMR Correlations

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing the connectivity within each sugar ring and the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the sugar moieties to the aglycone and to each other, as well as for assembling the aglycone skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is critical for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the aglycone and the linkages between sugar units.

Experimental Protocols

The following is a generalized, detailed methodology for the isolation and NMR-based structural elucidation of a notoginsenoside like FP2.

1. Isolation of this compound

-

Extraction: The dried and powdered fruit pedicels of Panax notoginseng are extracted exhaustively with 70-80% aqueous methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Preliminary Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The saponin fraction is typically enriched in the n-butanol extract.

-

Chromatographic Separation: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include:

-

Macroporous Resin Column Chromatography: The extract is loaded onto a macroporous resin (e.g., D101) and eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%) to remove pigments and obtain a total saponin fraction.

-

Silica Gel Column Chromatography: Further separation is achieved on a silica gel column using a gradient elution system, typically with a mixture of chloroform, methanol, and water in varying ratios.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is performed on a reversed-phase (e.g., C18) preparative HPLC column with a mobile phase consisting of a gradient of acetonitrile and water. Fractions are monitored by UV detection and collected.

-

2. NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in 0.5 mL of a deuterated solvent (e.g., pyridine-d₅) in a 5 mm NMR tube.

-

Data Acquisition: A suite of NMR spectra is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

¹H NMR: Standard proton spectra are acquired to observe the chemical shifts, multiplicities, and coupling constants of all protons.

-

¹³C NMR: Proton-decoupled carbon spectra are acquired to determine the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY: Acquired to establish ¹H-¹H spin systems.

-

HSQC: Acquired to determine one-bond ¹H-¹³C correlations.

-

HMBC: Acquired with a long-range coupling delay optimized for J-couplings of 4-8 Hz to observe two- and three-bond ¹H-¹³C correlations.

-

NOESY/ROESY: Acquired with a mixing time of 300-800 ms to observe through-space correlations for stereochemical analysis.

-

-

3. Data Analysis and Structure Elucidation

-

Aglycone Structure: The aglycone structure is determined by analyzing the ¹H and ¹³C NMR data and confirmed by COSY, HSQC, and HMBC correlations. The characteristic signals for the dammarane skeleton are identified.

-

Sugar Identification and Sequencing: The sugar units are identified by their characteristic ¹H and ¹³C chemical shifts and coupling constants. The sequence of the sugar chains and their attachment points to the aglycone are determined from the long-range correlations observed in the HMBC spectrum (e.g., correlation from an anomeric proton of a sugar to a carbon of the aglycone or another sugar).

-

Stereochemistry: The relative stereochemistry of the aglycone and the glycosidic linkages is determined by the analysis of NOESY/ROESY spectra and the values of the proton-proton coupling constants.

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound using NMR spectroscopy.

References

chemical properties and structure of Notoginsenoside FP2

An In-depth Examination of the Chemical Properties, Structure, and Biological Significance of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng[1][2]. As a member of the ginsenoside family of compounds, which are the primary active constituents of ginseng, this compound has garnered interest for its potential therapeutic applications, particularly in the realm of cardiovascular diseases[1][2][3][4]. This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and known biological activities of this compound, with a focus on presenting detailed data and experimental methodologies to support further research and development.

Chemical Properties and Structure

This compound is a complex glycoside with a tetracyclic triterpenoid aglycone. Its chemical identity is well-established through various analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₈O₂₆ | --INVALID-LINK-- |

| Molecular Weight | 1211.38 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1004988-75-3 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO (100 mg/mL) and water (5 mg/mL) | --INVALID-LINK-- |

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the unambiguous assignment of the complex polycyclic structure and the attached sugar moieties of this compound. The following tables would typically present the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Table 1: ¹H NMR Spectral Data of this compound (Data to be populated from the primary literature)

Table 2: ¹³C NMR Spectral Data of this compound (Data to be populated from the primary literature)

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Tandem MS (MS/MS) experiments reveal the fragmentation patterns, which are instrumental in determining the sequence and linkage of the sugar residues and the structure of the aglycone.

Table 3: Mass Spectrometry Data of this compound (Data to be populated from the primary literature, including fragmentation patterns)

Experimental Protocols

Isolation and Purification

This compound is isolated from the fruit pedicels of Panax notoginseng. A general procedure involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent, such as 75% v/v ethanol solution[6].

-

Preliminary Purification: The crude extract is then subjected to preliminary purification to remove non-saponin components. This can be achieved by partitioning the extract between water and a non-polar solvent.

-

Chromatographic Separation: The aqueous layer containing the saponins is then subjected to a series of chromatographic techniques for the isolation of individual compounds. A common method involves the use of macroporous adsorption resins (e.g., D101 or AB-8) for initial fractionation, followed by elution with a gradient of ethanol[6].

-

Fine Purification: Final purification to obtain pure this compound is typically achieved through repeated column chromatography, which may include silica gel, reversed-phase (C18) chromatography, and preparative High-Performance Liquid Chromatography (HPLC)[7].

Biological Activity and Mechanism of Action

While research specifically focused on this compound is still emerging, its presence in extracts of Panax notoginseng with known cardioprotective effects suggests its potential role in cardiovascular health[1][2][3][4].

Cardioprotective Effects and Potential Signaling Pathways

A study on the stem-leaf saponins from Panax notoginseng, which contain this compound as a component (5.59%), demonstrated a protective effect against myocardial injury in mice with sleep deprivation. This protective mechanism was associated with the inhibition of abnormal autophagy through the PI3K/Akt/mTOR signaling pathway .

It is important to note that this signaling pathway has been implicated for a mixture of saponins, and further research is required to definitively attribute this activity to this compound as a single agent. The diagram above illustrates the canonical PI3K/Akt/mTOR pathway and the potential, yet unconfirmed, point of influence by this compound.

Quantitative Biological Data

At present, there is a lack of publicly available, specific quantitative data on the biological activity of pure this compound, such as IC₅₀ or EC₅₀ values. The scientific community would benefit greatly from studies that quantify the potency and efficacy of this compound in various biological assays.

Future Directions

The existing body of research provides a solid foundation for further investigation into the therapeutic potential of this compound. Key areas for future research include:

-

Definitive Biological Activity: Studies using purified this compound to determine its specific effects on cardiovascular cells and tissues.

-

Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetics: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of this compound to identify key structural features responsible for its biological activity.

Conclusion

This compound is a structurally complex natural product with promising, yet largely unexplored, therapeutic potential, particularly in the context of cardiovascular disease. This technical guide has summarized the current knowledge of its chemical properties and structure and has highlighted the need for further research to fully understand its biological activities and mechanisms of action. The detailed information and experimental frameworks presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. This compound(1004988-75-3) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 1004988-75-3 [amp.chemicalbook.com]

The Biosynthesis of Notoginsenoside FP2 in Panax Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2, a dammarane-type bisdesmoside saponin, is a unique bioactive compound predominantly found in the fruit pedicels of Panax notoginseng[1]. As with other ginsenosides, the biosynthesis of this compound involves a complex series of enzymatic reactions, beginning with the universal isoprenoid precursors and culminating in specific glycosylation steps that define its structure and potential pharmacological activity. This technical guide provides a detailed overview of the core biosynthesis pathway, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and visualizes the intricate molecular processes involved. While the complete enzymatic cascade leading to this compound has not been fully elucidated in a single study, this guide consolidates current knowledge to propose a well-supported putative pathway.

Core Biosynthesis Pathway of Triterpenoid Saponins in Panax species

The formation of this compound is rooted in the broader ginsenoside biosynthesis pathway, which can be divided into three main stages: the formation of the isoprene building blocks, the synthesis of the dammarane skeleton, and the subsequent modifications through hydroxylation and glycosylation[2].

Synthesis of Isoprenoid Precursors

The initial steps of ginsenoside biosynthesis involve the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids[3]. While both pathways contribute to the isoprenoid pool, the MVA pathway is considered the major contributor to ginsenoside biosynthesis in the roots of Panax species[3][4].

Formation of the Dammarane Skeleton

IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to create squalene, a 30-carbon linear hydrocarbon. Squalene undergoes epoxidation to form 2,3-oxidosqualene. This crucial intermediate is then cyclized by dammarenediol-II synthase (DS) to produce the tetracyclic triterpenoid dammarenediol-II, the foundational backbone of dammarane-type ginsenosides[2].

Hydroxylation and the Protopanaxadiol Aglycone

Dammarenediol-II is subsequently hydroxylated by a specific cytochrome P450 enzyme, protopanaxadiol synthase (PPDS), which belongs to the CYP716A subfamily. This hydroxylation occurs at the C-12 position of the dammarane skeleton, yielding protopanaxadiol (PPD), the aglycone core of this compound and numerous other PPD-type ginsenosides[2].

The Putative Biosynthetic Pathway of this compound

Following the formation of the PPD aglycone, a series of glycosylation reactions, catalyzed by UDP-glycosyltransferases (UGTs), attach various sugar moieties to the PPD core. Based on the structure of this compound, which is a PPD-type ginsenoside with sugar chains at both the C-3 and C-20 positions, a plausible biosynthetic pathway can be proposed. The exact sequence and the specific UGTs involved are yet to be definitively identified for FP2, but can be inferred from the known activities of characterized Panax UGTs.

The structure of this compound consists of a PPD aglycone with a glucosyl and a xylosyl group attached at the C-3 position, and a glucosyl, an arabinofuranosyl, and another glucosyl group at the C-20 position. The biosynthesis likely proceeds through a series of intermediate ginsenosides.

Proposed Glycosylation Steps:

-

Formation of Compound K (CK): The initial glycosylation likely occurs at the C-20 hydroxyl group of PPD with a glucose molecule, forming Compound K. This reaction is catalyzed by a UGT with specificity for the C-20 position.

-

Formation of Ginsenoside Rd: Subsequently, a glucose molecule is added to the C-3 hydroxyl group of CK, producing Ginsenoside Rd.

-

Further Glycosylation at C-3: An additional sugar, xylose, is then attached to the glucose at the C-3 position.

-

Elongation of the C-20 Sugar Chain: The sugar chain at the C-20 position is further elongated by the addition of an arabinofuranose and another glucose molecule.

The following diagram illustrates the proposed biosynthetic pathway of this compound from the central precursor, 2,3-oxidosqualene.

Caption: Proposed biosynthesis pathway of this compound from 2,3-oxidosqualene.

Quantitative Data

Quantitative analysis of this compound is limited in the literature, as it is a less abundant ginsenoside found specifically in the fruit pedicels. The table below summarizes the available quantitative data for major ginsenosides in the fruits and fruit pedicels of Panax species, which provides context for the relative abundance of various saponins in these tissues.

| Compound | Plant Part | Species | Concentration (mg/g) | Reference |

| Ginsenoside Re | Fruit | P. ginseng | 1.01 ± 0.03 | [5][6] |

| Ginsenoside Ra8 | Fruit | P. ginseng | 0.33 ± 0.01 | [5][6] |

| Ginsenoside Rf | Fruit | P. ginseng | 0.55 ± 0.04 | [5][6] |

| Gypenoside IX | Fruit Pedicels | P. notoginseng | High content | [1] |

| Ginsenoside Rb3 | Fruit Pedicels | P. notoginseng | High content | [1] |

| Ginsenoside Rc | Fruit Pedicels | P. notoginseng | High content | [1] |

| This compound | Fruit Pedicels | P. notoginseng | Present | [1] |

Experimental Protocols

Elucidating the biosynthetic pathway of a specific ginsenoside like this compound requires a multi-step experimental approach. The following is a generalized workflow based on established methodologies for identifying and characterizing enzymes in ginsenoside biosynthesis.

Candidate Gene Identification

-

Transcriptome Sequencing: RNA is extracted from the tissue of interest (in this case, P. notoginseng fruit pedicels) and sequenced to generate a comprehensive transcriptome library.

-

Bioinformatic Analysis: The transcriptome data is mined for candidate genes encoding UGTs. This is typically done by searching for sequences with homology to known plant UGTs and identifying those with expression patterns that correlate with the accumulation of the target compound.

Heterologous Expression and Protein Purification

-

Gene Cloning: Candidate UGT genes are cloned into an appropriate expression vector (e.g., for expression in E. coli or yeast).

-

Protein Expression: The recombinant protein is expressed in the chosen host system.

-

Protein Purification: The expressed enzyme is purified using techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

-

Substrate Incubation: The purified UGT is incubated with the putative precursor ginsenoside (e.g., PPD, Compound K, Ginsenoside Rd) and a sugar donor (e.g., UDP-glucose, UDP-xylose).

-

Product Analysis: The reaction mixture is analyzed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the glycosylated product.

-

Kinetic Analysis: The kinetic parameters (Km and Vmax) of the enzyme are determined by varying the substrate concentrations.

In Vivo Functional Validation

-

Metabolic Engineering in Yeast: The identified UGT gene(s) can be introduced into a yeast strain that has been engineered to produce the precursor ginsenoside. The production of the target ginsenoside in the engineered yeast provides in vivo evidence for the function of the enzyme.

The following diagram illustrates a typical experimental workflow for the elucidation of a ginsenoside biosynthetic pathway.

Caption: A generalized experimental workflow for elucidating a ginsenoside biosynthesis pathway.

Conclusion

The biosynthesis of this compound in Panax notoginseng is a specialized branch of the well-established triterpenoid saponin pathway. While the initial steps leading to the protopanaxadiol aglycone are well-characterized, the specific UDP-glycosyltransferases responsible for the precise glycosylation pattern of FP2 remain to be definitively identified. The proposed pathway in this guide, based on the known substrate specificities of Panax UGTs and the structure of FP2, provides a strong framework for future research. Further investigation, employing the experimental protocols outlined herein, is necessary to fully elucidate the enzymatic machinery responsible for the synthesis of this unique ginsenoside. Such knowledge will be invaluable for the potential biotechnological production of this compound for pharmaceutical and nutraceutical applications.

References

- 1. A narrative review of Panax notoginseng: Unique saponins and their pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis [frontiersin.org]

- 5. Simultaneous Quantitative Analysis of Ginsenosides Isolated from the Fruit of Panax ginseng C.A. Meyer and Regulation of HO-1 Expression through EGFR Signaling Has Anti-Inflammatory and Osteogenic Induction Effects in HPDL Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Discovery and Characterization of Novel Notoginsenosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and pharmacological evaluation of novel notoginsenosides, a class of saponins derived from Panax notoginseng. This document details the experimental protocols for their isolation and structural elucidation, presents quantitative data on their biological activities, and visualizes key signaling pathways and experimental workflows.

Introduction to Notoginsenosides

Panax notoginseng, a traditional Chinese medicine, is a rich source of bioactive saponins known as notoginsenosides. These compounds have garnered significant scientific interest due to their diverse pharmacological effects, including neuroprotective, anti-inflammatory, anti-cancer, and cardioprotective properties.[1][2] While well-known notoginsenosides like R1 have been extensively studied, recent research has focused on the discovery and characterization of novel derivatives with potentially enhanced therapeutic efficacy. This guide focuses on these newly identified notoginsenosides, offering a technical resource for their continued investigation and development.

Discovery and Isolation of Novel Notoginsenosides

The discovery of novel notoginsenosides begins with the extraction and purification of saponin-rich fractions from Panax notoginseng. The general workflow for this process is outlined below.

Experimental Protocols

2.1.1. Extraction

A common method for extracting saponins from Panax notoginseng involves ultrasonic-assisted extraction with an ethanol solvent.

-

Sample Preparation: Dried and powdered plant material (e.g., leaves, roots) is used as the starting material.

-

Extraction Solvent: An aqueous ethanol solution (e.g., 86% ethanol) is a frequently used solvent.[3]

-

Procedure:

-

Combine the powdered plant material with the extraction solvent at a specific liquid-to-solid ratio (e.g., 19:1 mL/g).[3]

-

Perform ultrasonic extraction for a defined period (e.g., 1.5 hours).[3]

-

Filter the mixture to separate the liquid extract from the solid plant residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

2.1.2. Purification

The crude extract is a complex mixture requiring further purification to isolate individual notoginsenosides. This is typically achieved through a combination of chromatographic techniques.

-

Macroporous Resin Chromatography: This technique is used for the initial enrichment of saponins.

-

Resin Selection: HPD-100 is a commonly used macroporous resin.[3]

-

Procedure:

-

Dissolve the crude extract in water and load it onto the pre-equilibrated macroporous resin column.

-

Wash the column with water to remove impurities.

-

Elute the saponins using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70% ethanol).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final step for isolating pure notoginsenosides.[4]

-

Column: A reversed-phase C18 column is typically used (e.g., Alltech Alltima C18).[4]

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: A UV detector is used to monitor the elution of compounds.

-

Procedure:

-

Dissolve the enriched saponin fraction in the mobile phase.

-

Inject the sample onto the prep-HPLC system.

-

Collect the fractions corresponding to the individual peaks.

-

Analyze the purity of the isolated compounds using analytical HPLC.

-

-

Structural Elucidation of Novel Notoginsenosides

Once a novel notoginsenoside is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Experimental Protocols

3.1.1. Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments is employed to elucidate the detailed structure, including the aglycone core and the attached sugar moieties.

-

1H NMR: Provides information about the number and types of protons in the molecule.

-

13C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

-

By piecing together the information from these experiments, the complete chemical structure of the novel notoginsenoside can be determined.

Bioactivity and Pharmacological Characterization

Novel notoginsenosides are screened for a variety of biological activities to determine their therapeutic potential.

Quantitative Bioactivity Data

The following table summarizes some of the reported quantitative bioactivity data for notoginsenosides. It is important to note that data for many novel notoginsenosides is still emerging.

| Notoginsenoside | Bioactivity | Assay/Model | Quantitative Data | Citation(s) |

| Notoginsenoside R1 | Anti-cancer | MCF-7 breast cancer cell line | IC50: 148.9 µM | |

| Notoginsenoside R1 | Neuroprotection | Aβ25-35-treated PC12 cells | Significant increase in cell viability at 250-1,000 µg/ml | [5] |

| Notoginsenosides R1, Rg1, Rb1 | Neuroprotection | β-amyloid-exposed PC12 cells | Neuroprotective effects observed at 0.1–1 µg/mL | [2] |

| Notoginsenoside R2 | Neuroprotection | Aβ25-35-treated primary rat cortical neurons | Alleviated neuronal apoptosis and inflammation | [6] |

Key Signaling Pathways

Notoginsenosides exert their pharmacological effects by modulating various intracellular signaling pathways. Notoginsenoside R1, in particular, has been shown to interact with key pathways involved in cell survival, inflammation, and oxidative stress.

4.2.1. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Notoginsenoside R1 has been shown to activate this pathway, contributing to its neuroprotective and cardioprotective effects.[7][8][9]

4.2.2. MAPK/NF-κB Signaling Pathway

The MAPK and NF-κB signaling pathways are central to the inflammatory response. Notoginsenoside R1 has been demonstrated to inhibit these pathways, leading to its anti-inflammatory effects.[10][11][12]

Conclusion and Future Directions

The discovery and characterization of novel notoginsenosides represent a promising avenue for the development of new therapeutic agents for a range of diseases. Their diverse pharmacological activities, coupled with a growing understanding of their mechanisms of action, underscore their potential in modern medicine.

Future research should focus on:

-

High-throughput screening to accelerate the discovery of new notoginsenosides with enhanced bioactivities.

-

Quantitative structure-activity relationship (QSAR) studies to understand the chemical features responsible for their therapeutic effects.

-

In-depth preclinical and clinical studies to validate the efficacy and safety of promising novel notoginsenosides.

-

Development of optimized extraction and purification protocols to improve the yield and purity of these compounds for research and potential commercialization.

This technical guide provides a foundational resource for researchers and professionals in the field, with the aim of facilitating further exploration and innovation in the exciting area of notoginsenoside research.

References

- 1. Neuroprotective Properties of Panax notoginseng Saponins via Preventing Oxidative Stress Injury in SAMP8 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Panax notoginseng: Pharmacological Aspects and Toxicological Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic effects of notoginsenoside R1 and saikosaponin B2 in atherosclerosis: A novel approach targeting PI3K/AKT/mTOR pathway and macrophage autophagy | PLOS One [journals.plos.org]

- 10. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of Notoginsenoside FP2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Notoginsenoside FP2, a dammarane-type bisdesmoside saponin, is a natural product isolated from the fruit pedicels of Panax notoginseng[1][2]. While research on many notoginsenosides is extensive, specific biological activity data for this compound is limited in publicly available scientific literature. However, its presence in bioactive extracts of P. notoginseng suggests its potential contribution to the plant's overall pharmacological profile. This technical guide consolidates the available information, primarily focusing on a study where this compound was identified as a constituent of a cardioprotective extract. This document aims to provide a foundational understanding for researchers interested in the further investigation of this specific saponin.

Cardioprotective Effects of a this compound-Containing Extract

A study investigating the effects of stem-leaf saponins from Panax notoginseng (SLSP) on sleep-deprived mice revealed significant cardioprotective activity. This compound was identified as one of the saponins in this extract, present at a concentration of 5.59%[3]. The study demonstrated that the SLSP extract could mitigate myocardial injury, inhibit excessive autophagy, and reduce apoptosis in cardiomyocytes[3].

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on the SLSP extract containing this compound. The data highlights the dose-dependent protective effects of the extract on various cardiac parameters in a mouse model of sleep deprivation-induced myocardial injury[3].

| Parameter | Control Group | Sleep Deprivation (SD) Group | SD + SLSP (50 mg/kg) | SD + SLSP (100 mg/kg) | P-value (SD vs. SLSP) |

| Damaged Cardiomyocytes (%) | Normal | Increased | Decreased Significantly | Decreased Significantly | p=0.004730 (50mg/kg), p=0.001129 (100mg/kg) |

| Heart Rate (bpm) | Normal | Increased Significantly (p=0.000000 vs. Control) | Not specified | Not specified | Not specified |

| Serum LDH Level | Normal | Increased Significantly (p=0.00017 vs. Control) | Not specified | Not specified | Not specified |

| Serum ANP Level | Normal | Increased Significantly (p=0.000036 vs. Control) | Not specified | Not specified | Not specified |

| Cardiac Ejection Fraction (%) | Normal | Decreased | Increased Significantly | Increased Significantly | p=0.001294 (50mg/kg), p=0.000040 (100mg/kg) |

Table 1: Summary of the in vivo effects of a this compound-containing saponin extract on cardiac function in sleep-deprived mice.[3]

Experimental Protocols

The following is a detailed description of the key experimental methodologies employed in the study that identified the cardioprotective effects of the SLSP extract.

Animal Model and Treatment:

-

Animal Model: An in vivo model of myocardial injury was established using mice subjected to sleep deprivation[3].

-

Treatment Groups:

-

Control Group

-

Sleep Deprivation (SD) Group

-

SD + SLSP (50 mg/kg) Group

-

SD + SLSP (100 mg/kg) Group[3]

-

-

Administration: The SLSP extract was administered to the treatment groups[3].

Evaluation of Cardioprotective Effects:

-

Histological Analysis: The percentage of damaged cardiomyocytes was determined through histological examination of heart tissue sections[3].

-

Cardiac Function Assessment:

In Vitro Model of Autophagy:

-

Cell Line: H9c2 cardiomyocytes were used for in vitro experiments[3].

-

Induction of Autophagy: Autophagy was induced in H9c2 cells using rapamycin[3].

-

Treatment: The protective effects of the SLSP extract were evaluated by treating the rapamycin-induced cells with the extract[3].

-

Analysis of Autophagy and Apoptosis:

Signaling Pathway

The study on the SLSP extract containing this compound elucidated a potential mechanism of action involving the PI3K/Akt/mTOR signaling pathway. This pathway is a crucial regulator of cell growth, proliferation, survival, and autophagy. The findings suggest that the cardioprotective effects of the saponin extract are mediated by the inhibition of abnormal autophagy through the activation of the PI3K/Akt/mTOR pathway[3].

Conclusion and Future Directions

The available evidence, although indirect, suggests that this compound, as a component of the SLSP extract, may contribute to cardioprotective effects. The significant in vivo and in vitro activities of the extract highlight the potential of its individual saponin components.

To definitively elucidate the biological activity of this compound, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Obtaining pure this compound to enable direct biological assays.

-

In Vitro Screening: Evaluating the activity of pure this compound in various cell-based assays, including anti-inflammatory, anti-cancer, and cardiovascular models.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

This technical guide serves as a starting point for researchers, providing the currently available context for the biological investigation of this compound. The promising activity of the extract it is found in warrants a more focused exploration of this particular notoginsenoside.

References

In Vitro Screening of Notoginsenosides for Neuroprotective Effects: A Technical Guide

A Note on Notoginsenoside FP2: Initial literature searches did not yield specific data on the in vitro neuroprotective effects of this compound. While this compound has been isolated from the fruit pedicels of Panax notoginseng and is commercially available for research, its specific activities in neuronal protection have not been extensively documented in publicly available research. Therefore, this guide will focus on the well-researched neuroprotective properties of Notoginsenoside R1 (NG-R1) , a major active saponin from Panax notoginseng, as a representative model for screening notoginsenosides. The methodologies and principles outlined herein are broadly applicable to the study of other related compounds, including this compound.

Introduction to Notoginsenoside R1 and its Neuroprotective Potential

Notoginsenoside R1 (NG-R1) is a protopanaxatriol-type saponin that has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury.[1][2][3] These models simulate the cellular damage seen in neurological conditions such as ischemic stroke and neurodegenerative diseases. The neuroprotective effects of NG-R1 are attributed to its anti-apoptotic, anti-oxidative, and anti-inflammatory activities.[1][4][5] This guide provides an in-depth overview of the experimental protocols used to screen and characterize the neuroprotective effects of NG-R1 in vitro, summarizes key quantitative findings, and illustrates the underlying molecular signaling pathways.

Experimental Models of Neuronal Injury

To assess the neuroprotective effects of NG-R1, various in vitro models are employed to induce neuronal cell death and dysfunction. The most common models include:

-

Glutamate-Induced Excitotoxicity: This model mimics the neuronal damage caused by excessive glutamate, a key neurotransmitter, which is a common feature of ischemic stroke and traumatic brain injury.[1] High concentrations of glutamate lead to overstimulation of its receptors, resulting in calcium influx, oxidative stress, and ultimately, neuronal apoptosis.

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): This model simulates the conditions of ischemic stroke, where a temporary loss of blood supply (ischemia) is followed by its restoration (reperfusion).[6][7][8] The OGD phase involves depriving cultured neurons of oxygen and glucose, while the reoxygenation phase reintroduces these elements, leading to a burst of reactive oxygen species (ROS) and inflammatory responses that cause significant cell damage.

-

Amyloid-β (Aβ)-Induced Neurotoxicity: This model is relevant to Alzheimer's disease, where the accumulation of Aβ peptides in the brain is a key pathological hallmark.[9][10] Aβ oligomers and fibrils are toxic to neurons, inducing oxidative stress, inflammation, and apoptosis.

-

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: This is a more direct model to study the effects of oxidative stress on neuronal cells. H₂O₂ is a precursor to highly reactive hydroxyl radicals, which can damage cellular components like lipids, proteins, and DNA.

Key Experimental Protocols for In Vitro Neuroprotection Screening

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of NG-R1.

Cell Culture and Treatment

-

Cell Lines:

-

Primary Cortical Neurons: Isolated from embryonic mouse or rat brains, these cells closely mimic the physiological characteristics of neurons in vivo.[1][6]

-

PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla. These cells can be differentiated into a neuron-like phenotype with nerve growth factor (NGF) and are a common model for studying neuroprotection.[9][11]

-

SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype and is widely used in neurotoxicity and neuroprotection studies.

-

Neuro2a (N2a) Cells: A mouse neuroblastoma cell line used to study neuronal differentiation, axon growth, and signaling.[12]

-

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates and allowed to adhere and differentiate.

-

For neuroprotective studies, cells are typically pre-treated with various concentrations of NG-R1 for a specific duration (e.g., 24 hours) before the induction of neuronal injury.[7]

-

Following pre-treatment, the neurotoxic agent (e.g., glutamate, H₂O₂) is added, or cells are subjected to OGD/R.

-

After the injury period, cells are harvested for analysis.

-

Assessment of Cell Viability and Cytotoxicity

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

Protocol:

-

After treatment, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Cells are incubated for a specified time (e.g., 4 hours) to allow for formazan crystal formation.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[10]

-

-

-

Lactate Dehydrogenase (LDH) Assay:

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay measures the amount of LDH in the medium as an indicator of cytotoxicity.

-

Protocol:

-

After treatment, a sample of the culture medium is collected.

-

The LDH assay reagent is added to the medium sample.

-

The enzymatic reaction, which results in a colored product, is measured spectrophotometrically at a specific wavelength (e.g., 490 nm).[6]

-

-

Evaluation of Apoptosis

-

Hoechst 33342 Staining:

-

Principle: This fluorescent stain binds to the DNA in the cell nucleus. Apoptotic cells exhibit characteristic nuclear changes, such as chromatin condensation and nuclear fragmentation, which can be visualized by fluorescence microscopy.

-

Protocol:

-

After treatment, cells are fixed with a solution like 4% paraformaldehyde.

-

Cells are then stained with Hoechst 33342 solution.

-

The morphology of the nuclei is observed under a fluorescence microscope. Apoptotic nuclei appear smaller, brighter, and fragmented compared to the larger, uniformly stained nuclei of healthy cells.[6]

-

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:

-

Principle: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme TdT labels the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

-

Protocol:

-

Cells are fixed and permeabilized.

-

The TUNEL reaction mixture, containing TdT and labeled dUTPs, is added to the cells.

-

After incubation, the fluorescently labeled cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy or flow cytometry.[1]

-

-

-

Western Blot Analysis of Apoptosis-Related Proteins:

-

Principle: This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.

-

Key Proteins:

-

Bcl-2 family: Anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) proteins. An increase in the Bcl-2/Bax ratio is indicative of a pro-survival effect.[1]

-

Caspases: A family of proteases that execute the apoptotic program. The cleavage and activation of caspases, such as Caspase-3 and Caspase-9, are key events in apoptosis. The level of cleaved Caspase-3 is often measured.[1][5][6]

-

-

Protocol:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.

-

-

Measurement of Oxidative Stress

-

Reactive Oxygen Species (ROS) Assay:

-

Principle: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate). DCFH-DA is non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Protocol:

-

Cells are loaded with DCFH-DA and incubated.

-

After treatment, the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of ROS.[5]

-

-

-

Malondialdehyde (MDA) Assay:

-

Principle: MDA is a product of lipid peroxidation and is a widely used marker of oxidative damage to cell membranes. It can be measured using a colorimetric assay based on its reaction with thiobarbituric acid (TBA).

-

Protocol:

-

Cell lysates are prepared.

-

The lysate is mixed with TBA reagent and heated.

-

The resulting pink-colored product is measured spectrophotometrically.[13]

-

-

Quantitative Data on the Neuroprotective Effects of Notoginsenoside R1

The following tables summarize the quantitative data from various in vitro studies on the neuroprotective effects of NG-R1.

Table 1: Effect of Notoginsenoside R1 on Cell Viability in Different Neuronal Injury Models

| Cell Line | Injury Model | NG-R1 Concentration | % Increase in Cell Viability (approx.) | Reference |

| Primary Cortical Neurons | Glutamate (10 µM) | 0.1 - 10 µM | Dose-dependent increase | [14] |

| PC12 Cells | Aβ₂₅₋₃₅ (20 µM) | 250 - 1000 µg/ml | Dose-dependent increase | [9] |

| PC12 Cells | OGD/R | 12.5 - 100 µM | Significant increase | [11] |

| Neuro2a (N2a) Cells | OGD | Not specified | Inhibition of cell death | [12] |

| Primary Cortical Neurons | OGD/R | Not specified | Increased neuronal survival | [6] |

Table 2: Effect of Notoginsenoside R1 on Markers of Apoptosis and Oxidative Stress

| Cell Line | Injury Model | NG-R1 Effect | Biomarker | Reference |

| Primary Cortical Neurons | Glutamate | ↓ | Caspase-3 expression | [1] |

| Primary Cortical Neurons | Glutamate | ↑ | Bcl-2 expression | [1] |

| Primary Cortical Neurons | Glutamate | ↓ | Bax expression | [1] |

| Primary Cortical Neurons | OGD/R | ↓ | Cleaved Caspase-3 | [6] |

| Primary Cortical Neurons | OGD/R | ↓ | Bax | [6] |

| PC12 Cells | H₂O₂ | ↓ | Intracellular ROS | [15] |

| PC12 Cells | H₂O₂ | ↓ | MDA levels | [15] |

| SCI model | In vivo | ↓ | Neuronal apoptosis | [5] |

| SCI model | In vivo | ↓ | Oxidative stress | [5] |

Signaling Pathways Involved in Notoginsenoside R1-Mediated Neuroprotection

Several signaling pathways have been identified to be modulated by NG-R1, contributing to its neuroprotective effects.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a major regulator of endogenous antioxidant defenses. NG-R1 has been shown to activate this pathway, leading to the upregulation of antioxidant enzymes.

References

- 1. hub.hku.hk [hub.hku.hk]

- 2. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Notoginsenoside R1 for Organs Ischemia/Reperfusion Injury: A Preclinical Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focus on Notoginsenoside R1 in Metabolism and Prevention Against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Notoginsenoside R1 alleviates spinal cord injury by inhibiting oxidative stress, neuronal apoptosis, and inflammation via activating the nuclear factor erythroid 2 related factor 2/heme oxygenase-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Protective effect of notoginsenoside R1 on neuron injury induced by OGD/R through ATF6/Akt signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Notoginsenoside R1 Alleviates Oxygen-Glucose Deprivation/Reoxygenation Injury by Suppressing Endoplasmic Reticulum Calcium Release via PLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Notoginsenoside R1–Induced Neuronal Repair in Models of Alzheimer Disease Is Associated With an Alteration in Neuronal Hyperexcitability, Which Is Regulated by Nav - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Notoginsenoside R1 Improves Cerebral Ischemia/Reperfusion Injury by Promoting Neurogenesis via the BDNF/Akt/CREB Pathway [frontiersin.org]

- 12. Notoginsenoside R1 ameliorates mitochondrial dysfunction to circumvent neuronal energy failure in acute phase of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardioprotective effects of Notoginsenoside R1 against ischemia/reperfusion injuries by regulating oxidative stress- and endoplasmic reticulum stress- related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Cardiovascular Potential of Notoginsenoside FP2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside FP2, a dammarane-type bisdesmoside saponin isolated from Panax notoginseng, has emerged as a molecule of interest within the realm of cardiovascular research.[1] While comprehensive studies on the isolated compound are still developing, preliminary evidence suggests its potential contribution to the cardioprotective effects observed from Panax notoginseng extracts. This technical guide synthesizes the current, albeit limited, scientific findings related to this compound and provides a broader context by examining the well-documented cardiovascular effects of other major notoginsenosides.

Current Research on this compound

Direct research on the cardiovascular effects of isolated this compound is not extensively available in the current body of scientific literature. However, a significant study on a mixture of stem-leaf saponins from Panax notoginseng (SLSP), which contains 5.59% this compound, provides valuable insights into its potential therapeutic activities.[2]

This key study investigated the cardioprotective effects of SLSP in a mouse model of sleep deprivation-induced myocardial injury. The findings suggest that the saponin mixture, including this compound, mitigates cardiac damage by inhibiting abnormal autophagy and apoptosis through the PI3K/Akt/mTOR signaling pathway.[2][3]

Quantitative Data from SLSP Cardiovascular Study

The following table summarizes the significant quantitative findings from the in vivo study on the effects of the Panax notoginseng stem-leaf saponin mixture (SLSP) containing this compound on cardiac function in mice subjected to sleep deprivation (SD).

| Parameter | Control Group | Sleep Deprivation (SD) Group | SD + SLSP (50 mg/kg) | SD + SLSP (100 mg/kg) | P-value (SD vs. Control) | P-value (SLSP vs. SD) |

| Damaged Myocardial Cells (%) | Normal | Increased | Decreased Significantly | Decreased Significantly | - | P = 0.004730 (50 mg/kg)P = 0.001129 (100 mg/kg) |

| Heart Rate (bpm) | Normal | Significantly Increased | - | - | P = 0.000000 | - |

| Cardiac Ejection Fraction (%) | Normal | Significantly Decreased | Increased Significantly | Increased Significantly | - | P = 0.001294 (50 mg/kg)P = 0.000040 (100 mg/kg) |

| Serum LDH Level | Normal | Significantly Increased | - | - | P = 0.00017 | - |

| Serum ANP Level | Normal | Significantly Increased | - | - | P = 0.000036 | - |

| Data extracted from a study on a saponin mixture containing 5.59% this compound.[2] |

Experimental Protocols

In Vivo Model of Sleep Deprivation-Induced Myocardial Injury

-

Animal Model: Mice were subjected to sleep deprivation using a modified multi-platform method to induce cardiac injury.[3]

-

Treatment Groups:

-

Control Group

-

Sleep Deprivation (SD) Group

-

SD + SLSP (50 mg/kg) Group

-

SD + SLSP (100 mg/kg) Group[2]

-

-

Assessment of Cardiac Injury:

-

Histopathological Analysis: Heart tissues were stained with hematoxylin and eosin (H&E) to observe morphological changes in myocardial cells.[3]

-

Biochemical Markers: Serum levels of lactate dehydrogenase (LDH) and atrial natriuretic peptide (ANP) were measured as indicators of myocardial injury.[2]

-

Cardiac Function: Cardiac ejection fraction was assessed to evaluate heart function.[2]

-

In Vitro Model of Rapamycin-Induced Autophagy in H9c2 Cells

-

Cell Line: Rat H9c2 cardiomyocytes were used.

-

Induction of Autophagy: Cells were pretreated with rapamycin (50 μg/ml) for 4 hours to induce autophagy.[3]

-

Treatment: Following rapamycin treatment, cells were incubated with SLSP at concentrations of 12.5, 25, and 50 μg/ml for 48 hours.[3]

-

Analysis of Autophagy and Apoptosis:

-

Western Blotting: The expression levels of proteins involved in the PI3K/Akt/mTOR signaling pathway (p-PI3K, p-Akt, p-mTOR), autophagy (Beclin-1, LC3B, p62), and apoptosis (Bcl-2, Bax) were analyzed.[2][3]

-

Flow Cytometry: Annexin V and propidium iodide (PI) staining was used to quantify the rate of apoptosis.[3]

-

Signaling Pathways and Experimental Workflow

The study on the SLSP mixture containing this compound proposed a mechanism of action involving the PI3K/Akt/mTOR signaling pathway.

Caption: Proposed PI3K/Akt/mTOR signaling pathway for the cardioprotective effects of the SLSP mixture containing this compound.

Caption: Experimental workflow for investigating the cardiovascular effects of the SLSP mixture containing this compound.

Broader Context: Cardiovascular Effects of Other Notoginsenosides

To provide a more comprehensive understanding of the potential cardiovascular activities of this compound, it is beneficial to consider the effects of other well-studied notoginsenosides from Panax notoginseng.

-

Notoginsenoside R1 (NR1): This is one of the most extensively researched notoginsenosides. Studies have shown that NR1 exerts a wide range of cardioprotective effects, including:

-

Anti-atherosclerosis: NR1 can inhibit the inflammatory response in vascular endothelial cells, a key process in the development of atherosclerosis.[4]

-

Anti-myocardial infarction: NR1 has been shown to reduce the area of myocardial infarction and inhibit cardiomyocyte apoptosis in animal models.[5]

-

Anti-cardiac hypertrophy: NR1 can attenuate cardiac hypertrophy by suppressing inflammatory responses.[6]

-

Regulation of Vascular Smooth Muscle Cells: NR1 can inhibit the proliferation and migration of vascular smooth muscle cells, which is crucial in preventing restenosis after vascular injury.

-

-

Notoginsenoside R2 (NR2): Research on NR2 has demonstrated its protective effects against diabetic nephropathy by reducing lipid accumulation and mitochondrial dysfunction.[7] While not directly a cardiac study, these metabolic and cellular protective effects are relevant to cardiovascular health.

-

Notoginsenoside Fc (NFc): Studies on NFc have highlighted its role in promoting re-endothelialization after vascular injury, which is a critical step in vascular repair and the prevention of thrombosis.

The available evidence, primarily from studies on saponin mixtures, suggests that this compound likely contributes to the overall cardioprotective profile of Panax notoginseng. The proposed mechanism involving the PI3K/Akt/mTOR pathway in the inhibition of autophagy and apoptosis is a promising area for further investigation.

However, there is a clear and urgent need for dedicated research on isolated this compound. Future studies should focus on:

-

In vivo studies using purified this compound in various models of cardiovascular disease, such as myocardial infarction, cardiac hypertrophy, and atherosclerosis.

-

In vitro experiments to elucidate the specific molecular targets and signaling pathways of this compound in cardiomyocytes, endothelial cells, and vascular smooth muscle cells.

-

Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound.

Such research will be instrumental in fully characterizing the therapeutic potential of this compound and paving the way for its potential development as a novel cardiovascular drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cardioprotective Effect of Stem-Leaf Saponins From Panax notoginseng on Mice With Sleep Deprivation by Inhibiting Abnormal Autophagy Through PI3K/Akt/mTOR Pathway [frontiersin.org]

- 4. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Notoginsenoside R1 relieves the myocardial infarction via activating the JAK2/STAT3 signaling pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Notoginsenoside R1, a unique constituent of Panax notoginseng, blinds proinflammatory monocytes to protect against cardiac hypertrophy in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective effects of Notoginsenoside R2 on reducing lipid accumulation and mitochondrial dysfunction in diabetic nephropathy through regulation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]

Insufficient Data Available to Generate In-depth Technical Guide on Notoginsenoside FP2 and Oxidative Stress Signaling

Despite a comprehensive search for scholarly articles and data, there is currently insufficient publicly available scientific literature to produce an in-depth technical guide on the "Modulation of oxidative stress signaling by Notoginsenoside FP2." While research exists on the antioxidant properties of other notoginsenosides, such as R1 and R2, and the general effects of Panax notoginseng saponins, specific quantitative data, detailed experimental protocols, and established signaling pathways for this compound are not available.

The existing body of research on related compounds suggests that notoginsenosides can influence oxidative stress through various mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response, leading to the production of protective enzymes. However, without specific studies on this compound, it is not possible to create the detailed tables, experimental protocols, and signaling pathway diagrams required for a technical whitepaper.

Further research specifically investigating the bioactivity of this compound is needed to elucidate its mechanisms of action and potential therapeutic applications related to oxidative stress. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor emerging scientific literature for future studies that may provide the necessary data to construct a comprehensive technical resource.

Initial Studies on Notoginsenosides and Apoptosis Regulation: A Technical Guide

Disclaimer: Initial searches for "Notoginsenoside FP2" did not yield specific research pertaining to this molecule and its role in apoptosis regulation. The following guide focuses on the well-documented roles of closely related and extensively studied notoginsenosides, primarily Notoginsenoside R1 (NGR1) and Notoginsenoside R2 (NGR2), in the modulation of apoptotic pathways. This information may provide a foundational understanding for researchers interested in the broader class of notoginsenosides.

This technical guide provides an in-depth overview of the initial research exploring the effects of notoginsenosides on the regulation of apoptosis. It is intended for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the involved signaling pathways.

Quantitative Data Summary

The following tables consolidate quantitative findings from various studies on the effects of notoginsenosides on markers of apoptosis.

Table 1: Effect of 20(S/R)-Notoginsenoside R2 on Apoptosis in H22 Hepatoma Cells

| Treatment Group | Concentration (μg/mL) | Apoptosis Rate (%) | Statistical Significance (vs. Control) |

| Notoginsenoside R1 | 50 | 1.94 ± 0.31 | P < 0.05 |

| Notoginsenoside R1 | 100 | 10.85 ± 1.66 | P < 0.05 |

| 20(S/R)-Notoginsenoside R2 | 50 | 25.03 ± 1.31 | P < 0.01 |

| 20(S/R)-Notoginsenoside R2 | 100 | 60.10 ± 1.48 | P < 0.01 |

Data from TUNEL staining analysis after 24 hours of treatment.[1]

Table 2: Effect of Notoginsenoside R2 on Apoptosis-Related Proteins in Diabetic Nephropathy Model

| Treatment Group | Protein | Expression Level (Relative to Control) |

| NR2 | Bax | Decreased |

| NR2 | Cleaved-caspase-3 | Decreased |

| NR2 | Bcl-2 | Increased |

In vivo study on db/db mice.[2]

Key Signaling Pathways in Notoginsenoside-Mediated Apoptosis Regulation

Notoginsenosides have been shown to modulate several key signaling pathways to exert their anti-apoptotic or pro-apoptotic effects.

Anti-Apoptotic Mechanisms

-

PI3K/Akt Pathway: Notoginsenoside R1 has been demonstrated to protect H9c2 cardiomyocytes from hypoxia/reoxygenation-induced apoptosis by activating the PI3K/Akt pathway.[3] This pathway is also implicated in the protective effects of NGR1 against glucose-induced podocyte injury.[4][5] Similarly, 20(S/R)-Notoginsenoside R2 has been found to promote apoptosis in H22 hepatoma cells by blocking the PI3K/AKT/mTOR signaling pathway.[1][6]

-

miR-27a/SOX8/β-catenin Axis: In the context of Alzheimer's disease, Notoginsenoside R2 has been shown to reduce Aβ25-35-induced neuronal apoptosis by downregulating miR-27a, which in turn upregulates SOX8 and β-catenin.[7][8]

-

AMPK/mTOR/Nrf2 Pathway: A combination of Geniposide and Notoginsenoside R1 was found to attenuate inflammation and apoptosis in atherosclerosis by activating the AMPK/mTOR/Nrf2 signaling pathway.[9]

-